molecular formula C14H12ClN3S B501138 N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine

N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine

Cat. No.: B501138
M. Wt: 289.8g/mol
InChI Key: GUCHXPIBGRWZFJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The 4-amino group and the 4-chlorophenyl substituent on the thieno[2,3-d]pyrimidine ring contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by reacting ethyl cyanoacetate with thiourea in the presence of a base such as sodium ethoxide. This reaction forms the intermediate thieno[2,3-d]pyrimidine-4-one.

    Introduction of 4-Chlorophenyl Group: The intermediate thieno[2,3-d]pyrimidine-4-one is then reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-chlorophenyl group.

    Amination: The final step involves the amination of the thieno[2,3-d]pyrimidine derivative using ammonia or an amine source to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any reducible functional groups present in the molecule.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with a phenoxyphenyl group instead of a chlorophenyl group.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with a similar pyrimidine core but different substituents.

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with a pyridine ring fused to the pyrimidine core.

Uniqueness

N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the thieno[2,3-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8g/mol

IUPAC Name

N-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12ClN3S/c1-2-11-7-12-13(16-8-17-14(12)19-11)18-10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,16,17,18)

InChI Key

GUCHXPIBGRWZFJ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)Cl

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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